7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3/c1-8-6-12(15)19-14(17-8)13(9(2)18-19)10-4-3-5-11(16)7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAJOJOQMVZTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168942 | |
| Record name | 7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-75-5 | |
| Record name | 7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolopyrimidine class, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₁ClFN₃, with a molecular weight of 275.71 g/mol. Its structure features a chlorine atom at the 7-position and a fluorophenyl group at the 3-position, along with two methyl groups at the 2 and 5 positions of the pyrazolo ring. This unique arrangement contributes to its biological activity and interaction with various targets in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClFN₃ |
| Molecular Weight | 275.71 g/mol |
| CAS Number | 1204297-75-5 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties . It has been studied for its ability to inhibit specific kinases associated with cancer progression. Kinase inhibitors are critical in cancer therapy as they can block pathways that lead to tumor growth and metastasis. In vitro studies have shown that this compound can effectively reduce cell viability in various cancer cell lines .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound may possess anti-inflammatory properties . Studies have demonstrated that it can inhibit the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells. The suppression of these markers is crucial for reducing inflammation and could lead to therapeutic applications in treating inflammatory diseases .
The mechanism of action for this compound involves its interaction with various biological macromolecules. Interaction studies have shown that it selectively binds to specific kinases and receptors, which enhances its efficacy as a potential therapeutic agent .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell proliferation rates compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells .
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of induced inflammation, administration of this compound resulted in a marked reduction in paw swelling and inflammatory cytokines. The results suggest that it may be effective in managing conditions characterized by excessive inflammation .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H11ClFN3
- Molecular Weight : 275.71 g/mol
- CAS Number : 1204297-75-5
The compound features a pyrazolo-pyrimidine structure, which is known for its diverse biological activities. The presence of chlorine and fluorine substituents enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds with pyrazolo-pyrimidine structures exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that modifications in the pyrazolo-pyrimidine scaffold could lead to enhanced selectivity against cancer cell lines while minimizing toxicity to normal cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Neurological Applications
Recent studies have explored the neuroprotective effects of pyrazolo-pyrimidine derivatives. The compound may exhibit protective properties against neurodegenerative diseases by modulating neuroinflammatory pathways and promoting neuronal survival under stress conditions .
Enzyme Inhibition
7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has shown potential as an inhibitor of various enzymes, including cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These enzymes play crucial roles in cell cycle regulation and signal transduction pathways, making this compound a candidate for further development as a therapeutic agent in oncology and cardiology .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Halogenated Aryl Substituents
7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (C₁₄H₁₁Cl₂N₃, MW 292.16):
- Differs by a 2-chlorophenyl group instead of 3-fluorophenyl. The ortho-chloro substituent increases steric hindrance and may reduce binding affinity compared to the meta-fluoro analog. This compound is structurally similar but exhibits distinct electronic properties due to chlorine’s lower electronegativity and larger atomic radius .
7-Chloro-3-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine (C₁₄H₁₁ClFN₃, MW 276.07):
Trifluoromethyl and Heterocyclic Modifications
7-Chloro-5-phenyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine (C₁₈H₁₁ClF₃N₃, MW 374.75):
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine (C₁₈H₁₀ClF₃N₄, MW 374.75):
Dimethoxy and Cyclic Substituents
7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (C₁₆H₁₅ClN₃O₂, MW 328.76):
Data Tables
Table 1: Structural and Physicochemical Properties
*Calculated based on and analogous structures.
Preparation Methods
Multi-step Cyclization Approach
- Step 1: Synthesize a 3-aminopyrazole derivative, which serves as the heterocyclic backbone.
- Step 2: Condense this intermediate with a substituted aldehyde or ketone, such as 3-fluorobenzaldehyde, under reflux conditions to form a precursor adduct.
- Step 3: Cyclize the adduct using a halogenating agent like phosphorus oxychloride (POCl₃) to form the pyrazolo[1,5-a]pyrimidine core.
- Step 4: Introduce the chloro and methyl substituents via selective halogenation and methylation reactions.
- The use of POCl₃ in refluxing dioxane or toluene has been reported as effective for cyclization, yielding high purity products with minimal byproducts.
- Microwave-assisted synthesis accelerates reaction times and improves yields, with some protocols achieving completion within minutes.
3-Aminopyrazole derivative + substituted aldehyde → Intermediate
Intermediate + POCl₃ (reflux) → Pyrazolo[1,5-a]pyrimidine core
Core + halogenating/methylating agents → Final substituted compound
Halogenation and Functionalization
- Chlorination: Achieved via treatment with POCl₃ or other chlorinating agents, selectively substituting at the 7-position.
- Fluorophenyl substitution: Introduced through Suzuki coupling or nucleophilic aromatic substitution, depending on the precursor's functional groups.
- Methylation: Alkylation at specific positions using methyl iodide or dimethyl sulfate under basic conditions.
Transition Metal Catalysis
Recent advances utilize transition metals such as copper or gold to facilitate direct C–H activation and annulation reactions, enabling the formation of the heterocyclic core with high regioselectivity. These methods often involve:
- C–H activation of suitable precursors.
- Annulation reactions with alkynes or halogenated intermediates.
- Catalytic cycles optimized for high yield and functional group tolerance.
Representative Data Table of Synthesis Conditions and Yields
Notes on Optimization and Purification
- Reaction Parameters: Temperature, solvent choice, and reagent stoichiometry critically influence yield and purity.
- Purification: Column chromatography using petroleum ether/ethyl acetate mixtures is standard.
- Spectroscopic Confirmation: IR peaks for C–Cl (~750 cm⁻¹), NMR signals for aromatic and methyl groups, and mass spectrometry confirm structure.
Q & A
Q. What synthetic routes are available for preparing 7-chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine, and what are their key parameters?
A common method involves the cyclization of precursors like 5-aminopyrazoles with β-diketones or enaminones under reflux conditions. For example, phosphorus oxychloride (POCl₃) is often used to substitute hydroxyl groups with chlorine at position 7 (e.g., replacing a hydroxyl group in a pyrazolo[1,5-a]pyrimidine precursor). Key parameters include:
- Solvent selection : 1,4-dioxane or pyridine for reflux .
- Reaction time : 3–6 hours under argon atmosphere .
- Workup : Neutralization with NaHCO₃ and purification via column chromatography (petroleum ether/ethyl acetate) .
- Yield optimization : Adjusting molar ratios of POCl₃ and precursors (e.g., 1:2.5 molar ratio improves chlorination efficiency) .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Multimodal spectroscopic and analytical techniques are employed:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups at C2/C5, fluorine on the phenyl ring) .
- IR spectroscopy : Detects functional groups (e.g., C-Cl stretch at ~700 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching calculated mass) .
- Elemental analysis : Ensures C, H, N percentages align with theoretical values (e.g., ±0.3% deviation) .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Ethanol or cyclohexane/CH₂Cl₂ (1:1) yields high-purity crystals .
- Column chromatography : Silica gel with 9:1 petroleum ether/ethyl acetate eluent removes byproducts .
- Acid-base extraction : Used for intermediates with ionizable groups (e.g., amino substituents) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?
- Temperature control : Reflux at 110–120°C minimizes side reactions (e.g., decomposition of chloro intermediates) .
- Catalyst screening : Lewis acids like AlCl₃ enhance cyclization efficiency in enaminone-based syntheses .
- Solvent polarity : Polar aprotic solvents (DMF, pyridine) stabilize intermediates during nucleophilic substitution .
- Data-driven optimization : Design of Experiments (DoE) to test factors like time, temperature, and stoichiometry .
Q. What contradictions exist in reported melting points or spectral data, and how can they be resolved?
- Melting point variability : Differences arise from polymorphism or impurities. For example, a compound with a reported mp of 263–265°C vs. 233–235°C may indicate varying crystal packing.
- Resolution strategies :
Q. What methodologies are used to analyze structure-activity relationships (SAR) for biological activity?
- Enzyme inhibition assays : Test derivatives against targets like Pf-dihydroorotate dehydrogenase (anti-malarial activity) .
- Molecular docking : Correlate substituent effects (e.g., 3-fluorophenyl vs. 4-chlorophenyl) with binding affinity to kinase domains .
- Comparative studies : Replace the 7-chloro group with amino or trifluoromethyl groups to assess activity changes .
Q. How can conflicting biological activity data across studies be interpreted?
- Bioassay variability : Differences in cell lines (e.g., HeLa vs. MCF-7 for anticancer tests) or enzyme isoforms .
- Metabolic stability : Fluorine substituents may improve pharmacokinetics but reduce in vitro potency due to altered solubility .
- Statistical validation : Use dose-response curves (IC₅₀ values) and replicate experiments to confirm trends .
Q. What advanced techniques characterize electronic effects of substituents on the pyrazolo[1,5-a]pyrimidine core?
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl bond distance ~1.73 Å) to assess steric/electronic effects .
- DFT calculations : Predict HOMO/LUMO distributions to explain reactivity (e.g., electron-withdrawing fluorine enhancing electrophilic substitution) .
- UV-Vis spectroscopy : Monitors π→π* transitions influenced by substituents .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
